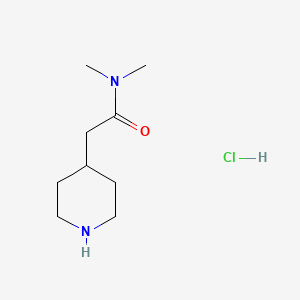

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride

Vue d'ensemble

Description

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride is a chemical compound with the molecular formula C9H18N2O•HCl and a molecular weight of 206.71 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride typically involves the reaction of piperidine with N,N-dimethylacetamide in the presence of hydrochloric acid. The reaction conditions often include:

Temperature: Room temperature

Solvent: Methanol or ethanol

Catalyst: Hydrochloric acid

The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale reactors: To accommodate the increased volume of reactants

Continuous flow systems: For efficient production

Purification steps: Including crystallization and filtration to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents like potassium permanganate or hydrogen peroxide

Reduction: Using reducing agents such as lithium aluminum hydride

Substitution: With halogenating agents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures

Reduction: Lithium aluminum hydride in anhydrous ether at room temperature

Substitution: Thionyl chloride in dichloromethane under reflux conditions.

Major Products Formed

Oxidation: Formation of N,N-dimethyl-2-(piperidin-4-yl)acetamide N-oxide

Reduction: Formation of N,N-dimethyl-2-(piperidin-4-yl)ethanol

Substitution: Formation of N,N-dimethyl-2-(piperidin-4-yl)acetyl chloride.

Applications De Recherche Scientifique

Anticonvulsant Activity

Research has indicated that compounds similar to N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride exhibit anticonvulsant properties. Studies have focused on synthesizing analogs of piperidine derivatives to evaluate their efficacy in animal models of epilepsy. For instance, a study highlighted the synthesis of various N-phenylacetamide derivatives, which were tested for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. The results demonstrated significant anticonvulsant effects, suggesting that modifications in the piperidine structure can enhance therapeutic efficacy against seizures .

Central Nervous System Effects

The compound has been explored for its potential role as a neurotransmitter modulator. It may influence serotonin receptors, which are implicated in mood regulation and anxiety. Research on related compounds has shown that alterations in the piperidine structure can affect receptor selectivity and potency, indicating a potential pathway for developing antidepressants or anxiolytics .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of piperidine derivatives is crucial for optimizing their pharmacological profiles. Studies have demonstrated that specific substitutions on the piperidine ring can significantly impact biological activity. For example, variations in the 4-position of the piperidine ring have been linked to enhanced binding affinity at serotonin receptors, highlighting the importance of chemical modifications in developing effective therapeutic agents .

Synthesis and Chemical Properties

This compound can be synthesized through various chemical routes involving piperidine and acetamide derivatives. The synthesis typically involves alkylation reactions that yield compounds with desired pharmacological properties. The purity and structural integrity of synthesized compounds are crucial for their subsequent biological evaluation .

Anticonvulsant Efficacy

In a comparative study involving several N-phenylacetamide derivatives, one compound demonstrated significant protection against seizures in animal models, achieving a protective index greater than 9.56 when compared to traditional antiepileptic drugs like phenytoin . This suggests that modifications to the piperidine structure can lead to enhanced anticonvulsant efficacy.

Neurotoxicity Assessment

Another critical aspect of research involves assessing the neurotoxicity of these compounds. In studies where compounds were administered orally to rodents, none exhibited significant motor impairment in rotarod tests, indicating a favorable safety profile alongside their therapeutic potential .

Summary Table of Key Findings

| Compound | Activity | Tested Model | Efficacy |

|---|---|---|---|

| This compound | Anticonvulsant | Maximal Electroshock (MES) | Protective index > 9.56 |

| Analog 20 | Anticonvulsant | Subcutaneous Pentylenetetrazole (scPTZ) | Active at 30 mg/kg |

| Various N-phenylacetamides | Neurotransmitter modulation | In vitro receptor assays | Variable efficacy at serotonin receptors |

Mécanisme D'action

The mechanism of action of N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: It binds to receptors in the central nervous system, modulating neurotransmitter release

Pathways Involved: It affects the GABAergic and dopaminergic pathways, leading to its analgesic and anti-inflammatory effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- N,N-dimethyl-2-(piperidin-4-yloxy)acetamide hydrochloride

- N,N-dimethyl-2-piperidin-4-ylacetamide dihydrochloride

- N,N-dimethyl-2-piperidin-3-ylethanamine dihydrochloride .

Uniqueness

N,N-dimethyl-2-(piperidin-4-yl)acetamide hydrochloride is unique due to its specific binding affinity to certain receptors and its ability to modulate multiple neurotransmitter pathways. This makes it a valuable compound in medicinal chemistry for the development of new therapeutic agents .

Activité Biologique

N,N-Dimethyl-2-(piperidin-4-yl)acetamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

Chemical Formula: C9H18N2O

Molecular Weight: 174.25 g/mol

SMILES Notation: CN(C)C(=O)CC1CCNCC1

InChI Key: InChI=1S/C9H18N2O/c1-11(2)9(12)7-8-3-5-10-6-4-8/h8,10H,3-7H2,1-2H3

The compound features a piperidine ring, which is known for its diverse biological activity due to its ability to interact with various biological targets.

This compound is believed to modulate receptor activity and enzyme functions. The specific pathways and molecular targets are still under investigation but may include:

- Receptor Binding: The compound may bind to specific receptors, influencing their activity.

- Enzyme Modulation: It can affect enzyme pathways, potentially leading to altered metabolic processes.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound:

- Cytotoxicity Studies: Research indicates that piperidone derivatives exhibit significant cytotoxic effects against various cancer cell lines, including breast, pancreatic, and colon cancers. For example, compounds with similar structures showed IC50 values in the low micromolar range against HepG2 liver cancer cells, suggesting strong inhibitory bioactivity .

- Mechanism of Induction of Apoptosis: Studies have shown that these compounds can induce apoptosis through mechanisms involving reactive oxygen species (ROS) accumulation and activation of caspases .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 10b | HepG2 | 0.12 | Induces HIF-1α and caspase-3 |

| 10j | HepG2 | 0.13 | Induces apoptosis |

Other Biological Activities

Beyond anticancer effects, this compound may also possess other pharmacological properties:

- Antibacterial Activity: Compounds in the piperidine class have been noted for antibacterial effects against various strains .

- Anti-inflammatory Effects: Some derivatives have demonstrated anti-inflammatory properties in preclinical studies, suggesting potential therapeutic applications in inflammatory conditions .

Case Study 1: Piperidone Derivatives in Cancer Treatment

A study on novel piperidone compounds demonstrated their ability to induce apoptosis in leukemia and lymphoma cell lines. The mechanisms involved included mitochondrial depolarization and increased levels of polyubiquitinated proteins, indicating an effect on the proteasome pathway .

Case Study 2: Structure-Activity Relationship Analysis

A comprehensive analysis of structure-activity relationships (SAR) revealed that modifications on the piperidine ring significantly influenced biological activity. For instance, variations in substituents were correlated with enhanced cytotoxicity against specific cancer cell lines .

Propriétés

IUPAC Name |

N,N-dimethyl-2-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-11(2)9(12)7-8-3-5-10-6-4-8;/h8,10H,3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQDDWZOJNIVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)CC1CCNCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40716714 | |

| Record name | N,N-Dimethyl-2-(piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138304-77-5 | |

| Record name | N,N-Dimethyl-2-(piperidin-4-yl)acetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40716714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.